molecular formula C8H10ClN3O3S2 B1437379 Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 1173045-81-2

Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No. B1437379
CAS RN: 1173045-81-2
M. Wt: 295.8 g/mol
InChI Key: PYTIWTBSHNTBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a chemical compound with the CAS Number: 1173045-81-2 . It has a molecular weight of 295.77 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClN3O3S2/c1-2-15-6(14)4-16-8-12-11-7(17-8)10-5(13)3-9/h2-4H2,1H3,(H,10,11,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . More detailed physical and chemical properties might be available in specialized chemical databases or scientific literature.

Scientific Research Applications

Antibacterial Applications

Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has been explored for its potential use in antibacterial treatments. Research suggests that derivatives of thiadiazole, which is part of this compound’s structure, have been tested against various bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Antifungal Applications

Similarly, the antifungal properties of thiadiazole derivatives have been investigated. The compound’s efficacy against fungal pathogens could lead to new treatments for fungal infections .

Anticancer Research

The thiadiazole ring present in this compound is a versatile scaffold widely studied in medicinal chemistry for its anticancer properties. It holds promise for the development of novel anticancer therapeutics .

Further Research and Development

While specific applications of Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate in scientific research are not extensively documented in publicly available sources, its structural components suggest a potential for diverse biological activities. Further research is necessary to fully elucidate its range of applications across different fields of scientific study.

Thiazoles: having diverse biological activities | Medicinal Chemistry … Thiadiazole derivatives as anticancer agents | Pharmacological Reports

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2-[[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O3S2/c1-2-15-6(14)4-16-8-12-11-7(17-8)10-5(13)3-9/h2-4H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTIWTBSHNTBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-{[5-(2-chloroacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.